molecular formula C11H8O3 B13728938 (3E)-3-benzylideneoxolane-2,4-dione CAS No. 30030-96-7

(3E)-3-benzylideneoxolane-2,4-dione

Cat. No.: B13728938
CAS No.: 30030-96-7
M. Wt: 188.18 g/mol
InChI Key: NCACHNJDCPTIOU-RMKNXTFCSA-N
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Description

(3E)-3-benzylideneoxolane-2,4-dione is an organic compound with a unique structure characterized by a benzylidene group attached to an oxolane-2,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-benzylideneoxolane-2,4-dione typically involves the condensation of benzaldehyde with oxolane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-benzylideneoxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of (3E)-3-benzyl-oxolane-2,4-dione.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: (3E)-3-benzyl-oxolane-2,4-dione.

    Substitution: Various substituted oxolane-2,4-dione derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-benzylideneoxolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-benzylideneoxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-benzylideneoxolane-2,4-dione: Similar compounds include other benzylidene derivatives and oxolane-2,4-dione analogs.

    (3E)-3-benzyl-oxolane-2,4-dione: A reduced form of the compound with a benzyl group instead of a benzylidene group.

    (3E)-3-(substituted benzylidene)oxolane-2,4-dione: Compounds with various substituents on the benzylidene group.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

30030-96-7

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

(3E)-3-benzylideneoxolane-2,4-dione

InChI

InChI=1S/C11H8O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+

InChI Key

NCACHNJDCPTIOU-RMKNXTFCSA-N

Isomeric SMILES

C1C(=O)/C(=C\C2=CC=CC=C2)/C(=O)O1

Canonical SMILES

C1C(=O)C(=CC2=CC=CC=C2)C(=O)O1

Origin of Product

United States

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